Licraside

Vue d'ensemble

Description

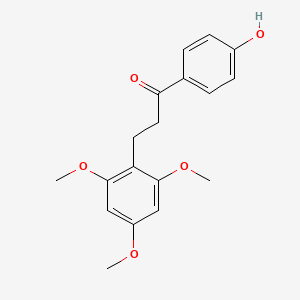

Licraside is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms . It has been identified as a potent FXR agonist for relieving cholestasis . In a study, licraside showed the best performance among several compounds and was selected for in vivo evaluation using an ANIT-induced cholestasis animal model .

Synthesis Analysis

Licraside was identified through a molecular docking-based virtual screening method . A hierarchical screening strategy was employed to improve the screening accuracy, and six compounds were selected for further evaluation . Among these compounds, licraside showed the best performance .Applications De Recherche Scientifique

FXR Agonist for Cholestasis Treatment

Licraside has been identified as a potent Farnesoid X receptor (FXR) agonist . FXR plays a critical role in regulating bile acids homeostasis, making it an essential target for cholestasis treatment . Licraside has shown potential therapeutic effects on cholestasis, significantly reducing biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels . It also had a therapeutic effect on ANIT-induced liver injury .

Structure-Based Drug Discovery

Licraside has been used in structure-based drug discovery studies . A molecular docking-based virtual screening method was used to identify potential FXR agonists, and licraside showed the best performance among the compounds .

Biological Evaluation Studies

Licraside has been used in biological evaluation studies . A dual-luciferase reporter gene assay was used to demonstrate FXR activation by licraside, and its cytotoxicity was then evaluated .

In Vivo Evaluation

Licraside has been selected for in vivo evaluation using an ANIT-induced cholestasis animal model . The results demonstrated that licraside significantly reduced biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels .

Liver Histopathological Analysis

Licraside has been used in liver histopathological analysis . The analysis showed that licraside had a therapeutic effect on ANIT-induced liver injury .

Development of Novel Lead Compounds

Licraside provides valuable insights into the development of novel lead compounds from traditional Chinese medicine for cholestasis treatment .

Mécanisme D'action

Target of Action

Licraside primarily targets the Farnesoid X receptor (FXR) . FXR plays a critical role in regulating bile acids (BAs) homeostasis, making it an essential target for cholestasis treatment .

Mode of Action

Licraside acts as an agonist of the FXR . It binds to the FXR, activating it . This activation can lead to a series of changes in the cell, affecting various biochemical pathways .

Biochemical Pathways

The activation of FXR by Licraside impacts the homeostasis of bile acids (BAs). BAs are endogenous substances that play critical physiological roles, including absorption and transport of fat and fat-soluble vitamins, elimination of cholesterol, and regulation of gut microbiome . More importantly, BAs serve as signaling molecules that activate FXR, regulating their own synthesis, transport, and glucose and lipid homeostasis .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug

Result of Action

Licraside’s activation of FXR leads to significant therapeutic effects on cholestasis . In an ANIT-induced in vivo cholestasis animal model, Licraside significantly reduced biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels . Liver histopathological analysis showed that Licraside also had a therapeutic effect on ANIT-induced liver injury .

Action Environment

Environmental factors such as heat, ph, oxygen, and light can induce significant changes in the quality and efficacy of many compounds

Propriétés

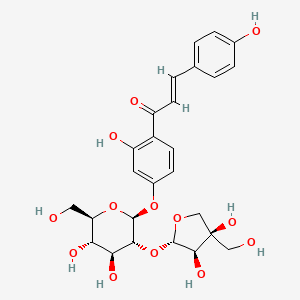

IUPAC Name |

(E)-1-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZFPXZQERMCLE-KVFWHIKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29913-71-1 | |

| Record name | Licuraside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICURASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UT49C2OHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

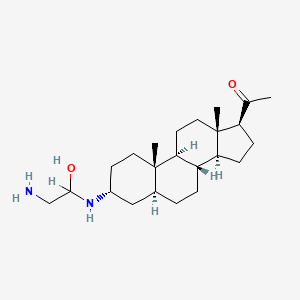

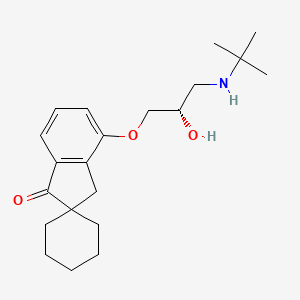

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)